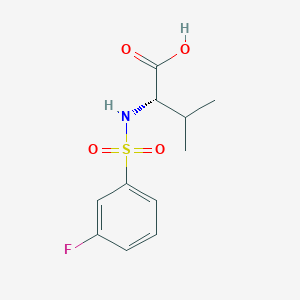

((3-Fluorophenyl)sulfonyl)-L-valine

Beschreibung

((3-Fluorophenyl)sulfonyl)-L-valine is a sulfonamide-modified amino acid derivative where a 3-fluorophenylsulfonyl group is conjugated to the amino group of L-valine. This compound is structurally characterized by the presence of a fluorine atom at the meta position of the aromatic ring, which confers distinct electronic and steric properties compared to other sulfonyl-substituted valine derivatives.

Eigenschaften

Molekularformel |

C11H14FNO4S |

|---|---|

Molekulargewicht |

275.30 g/mol |

IUPAC-Name |

(2S)-2-[(3-fluorophenyl)sulfonylamino]-3-methylbutanoic acid |

InChI |

InChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-4-8(12)6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m0/s1 |

InChI-Schlüssel |

IXDCBBMIAFBVTK-JTQLQIEISA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |

Kanonische SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

((3-Fluorphenyl)sulfonyl)-L-Valin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Fluoratom am Phenylring kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Oxidation und Reduktion: Die Sulfonylgruppe kann zu einem Sulfid reduziert oder zu einem Sulfon oxidiert werden.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) werden üblicherweise verwendet.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA) werden eingesetzt.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Phenylderivate ergeben, während Oxidations- und Reduktionsreaktionen Sulfon- oder Sulfidderivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

((3-Fluorphenyl)sulfonyl)-L-Valin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als biochemische Sonde zur Untersuchung von Enzym-Substrat-Wechselwirkungen.

Medizin: Erforscht auf sein Potenzial für therapeutische Anwendungen, insbesondere bei der Entwicklung neuer Medikamente.

Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von ((3-Fluorphenyl)sulfonyl)-L-Valin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Sulfonylgruppe kann starke Wechselwirkungen mit Aminosäureresten in Proteinen eingehen, die möglicherweise die Enzymaktivität hemmen oder die Proteinfunktion verändern. Das Fluoratom kann auch die Bindungsaffinität und Selektivität der Verbindung für bestimmte Zielstrukturen verstärken.

Analyse Chemischer Reaktionen

Types of Reactions

((3-Fluorophenyl)sulfonyl)-L-valine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce sulfone or sulfide derivatives .

Wissenschaftliche Forschungsanwendungen

((3-Fluorophenyl)sulfonyl)-L-valine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ((3-Fluorophenyl)sulfonyl)-L-valine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function . The fluorine atom can also enhance the compound’s binding affinity and selectivity for certain targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological and chemical properties of ((3-Fluorophenyl)sulfonyl)-L-valine can be contextualized by comparing it to three key analogs:

N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine

- Structural Differences :

- The sulfonyl group is substituted with a bromine atom at the para position of the phenyl ring, compared to the meta-fluorine in the target compound.

- Bromine’s larger atomic radius and lower electronegativity may alter binding interactions with biological targets.

- Synthesis :

- Biological Activity :

N-(Dibenzo[b,d]thiophen-3-ylsulfonyl)-L-valine

- Structural Differences: Features a dibenzothiophene sulfonyl group, creating a bulkier, fused aromatic system compared to the mono-fluorophenyl group.

- Applications :

Valdecoxib Sulfonyl Chloride

- Structural Differences: A benzenesulfonyl chloride derivative linked to an isoxazole ring, lacking the amino acid backbone of L-valine.

- Applications: Serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs), highlighting the versatility of sulfonyl groups in drug design .

Comparative Data Table

Key Research Findings and Implications

- Electronic Effects : The meta-fluorine in ((3-Fluorophenyl)sulfonyl)-L-valine may enhance metabolic stability compared to bromine or bulkier substituents, as fluorine’s electronegativity can resist oxidative degradation .

- Antimicrobial Specificity : Para-bromo analogs show selective activity against Gram-positive bacteria, suggesting that electronic and steric factors at the sulfonyl group’s substitution site critically influence target binding .

- Toxicity Considerations : Sulfonamide-L-valine derivatives with bromine or complex aromatic systems (e.g., dibenzothiophene) may exhibit higher ecotoxicity, as seen in Daphnia magna assays for brominated analogs .

Biologische Aktivität

((3-Fluorophenyl)sulfonyl)-L-valine is a compound that combines a sulfonyl group with the amino acid L-valine, which is notable for its potential biological activities. This article explores the synthesis, mechanisms of action, biological activities, and research findings associated with this compound.

The synthesis of ((3-Fluorophenyl)sulfonyl)-L-valine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with L-valine in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane under controlled temperatures to achieve high yield and purity.

Chemical Structure

- Molecular Formula : C₉H₁₁FNO₃S

- Molecular Weight : 221.25 g/mol

The biological activity of ((3-Fluorophenyl)sulfonyl)-L-valine is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. This unique interaction profile allows it to serve as a biochemical probe for studying enzyme-substrate interactions.

Biological Activities

Research has indicated several biological activities associated with ((3-Fluorophenyl)sulfonyl)-L-valine:

Case Studies and Research Findings

-

PPARγ Activation Study :

- A study explored the PPARγ activation properties of N-substituted valine derivatives, revealing that modifications in the structure significantly affect their biological activity. Although ((3-Fluorophenyl)sulfonyl)-L-valine was not the primary focus, insights from similar compounds indicate potential pathways for further exploration .

-

Enzyme Interaction Analysis :

- Research into enzyme-substrate interactions highlighted how sulfonamide derivatives, including those related to ((3-Fluorophenyl)sulfonyl)-L-valine, can modulate enzyme functions through competitive inhibition mechanisms. This suggests a pathway for therapeutic applications in metabolic disorders.

Comparative Analysis

| Compound | Structure Type | Biological Activity |

|---|---|---|

| ((3-Fluorophenyl)sulfonyl)-L-valine | Sulfonamide derivative | Enzyme inhibition, potential PPARγ agonism |

| 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide | Sulfonamide derivative | Moderate antibacterial activity |

| Sulfonamide Derivatives | General sulfonamide structure | Varying enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.